Cas no 1507189-99-2 (2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid)

2-(5-Fluoro-2-hydroxyphenyl)-2-oxoacetic acid is a fluorinated aromatic compound featuring both a hydroxyl and an oxoacetic acid functional group. Its structural properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances its reactivity and metabolic stability, which is advantageous in drug design. The hydroxyl group offers a site for further derivatization, while the oxoacetic acid moiety provides versatility in forming esters, amides, or other derivatives. This compound is suitable for applications requiring precise molecular modifications, such as the synthesis of bioactive molecules or fine chemicals. Its well-defined structure ensures consistent performance in synthetic pathways.
2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid structure
1507189-99-2 structure
Product Name:2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid
CAS No:1507189-99-2
MF:C8H5FO4
MW:184.121306180954
CID:6140810
PubChem ID:83391231
Update Time:2025-10-24

2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid
    • Benzeneacetic acid, 5-fluoro-2-hydroxy-α-oxo-
    • EN300-1829888
    • 1507189-99-2
    • Inchi: 1S/C8H5FO4/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,10H,(H,12,13)
    • InChI Key: XDBAWYYDFFIXHF-UHFFFAOYSA-N
    • SMILES: C(C1C=C(C=CC=1O)F)(=O)C(=O)O

Computed Properties

  • Exact Mass: 184.01718680g/mol
  • Monoisotopic Mass: 184.01718680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • Density: 1.557±0.06 g/cm3(Predicted)
  • Boiling Point: 353.3±42.0 °C(Predicted)
  • pka: 1.87±0.54(Predicted)

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2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid Related Literature

Additional information on 2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid

Comprehensive Overview of 2-(5-Fluoro-2-hydroxyphenyl)-2-oxoacetic Acid (CAS No. 1507189-99-2): Properties, Applications, and Industry Insights

2-(5-Fluoro-2-hydroxyphenyl)-2-oxoacetic acid (CAS No. 1507189-99-2) is a fluorinated aromatic compound with a unique molecular structure that combines a hydroxyphenyl moiety with an oxoacetic acid functional group. This chemical entity has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of both fluoro and hydroxy substituents enhances its reactivity, making it valuable for synthesizing complex molecules. Researchers are particularly interested in its role in developing small-molecule inhibitors and biologically active compounds, aligning with the growing demand for precision medicine and sustainable crop protection solutions.

In recent years, the compound’s relevance has surged alongside trends like green chemistry and AI-driven drug discovery. Laboratories leveraging machine learning for molecular design often explore derivatives of 2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid to optimize pharmacokinetic properties. Its chelating ability also positions it as a candidate for metal-organic frameworks (MOFs), a hot topic in materials science. Frequently searched questions such as "What are the applications of fluorinated aromatic acids?" or "How to synthesize 2-oxoacetic acid derivatives?" highlight its interdisciplinary appeal. The compound’s low environmental persistence, compared to non-fluorinated analogs, further aligns with regulatory shifts toward eco-friendly chemicals.

From a synthetic standpoint, CAS 1507189-99-2 is typically prepared via Friedel-Crafts acylation or oxidative cleavage of substituted catechols. Its electron-withdrawing fluorine atom influences reaction pathways, enabling selective modifications—a feature exploited in high-throughput screening workflows. Analytical techniques like HPLC and NMR are critical for purity assessment, as even trace impurities can affect downstream applications. Industry reports suggest rising procurement of this compound by contract research organizations (CROs), driven by demand for custom synthesis services. This trend reflects broader market dynamics, where niche intermediates gain traction due to their role in accelerating R&D cycles.

Beyond pharmaceuticals, 2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetic acid has exploratory uses in organic electronics. Its conjugated system and ability to form stable anions underpin studies on organic semiconductors, a field gaining momentum with the push for flexible electronics. Searches for "fluorophenol derivatives in material science" or "thermal stability of oxoacetic acids" underscore this intersection. However, challenges like solubility limitations in polar solvents necessitate formulation innovations, a topic frequently addressed in patent literature. As industries prioritize scalable synthesis, catalytic methods for producing this compound are under active investigation, often featuring in peer-reviewed journals on synthetic organic chemistry.

Regulatory and safety profiles of CAS 1507189-99-2 remain compliant with major chemical inventories (e.g., TSCA, REACH), though proper handling protocols are emphasized due to its irritant potential. The compound’s stability under ambient conditions facilitates logistics, a practical advantage for global suppliers. With the fine chemicals market projected to grow at 6% CAGR, intermediates like this are poised to benefit, particularly in regions with robust API manufacturing infrastructure. Future research may focus on enantioselective variants or hybrid scaffolds combining its core with heterocyclic motifs, addressing unmet needs in therapeutic areas such as oncology and neurology.

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